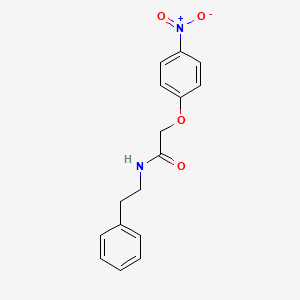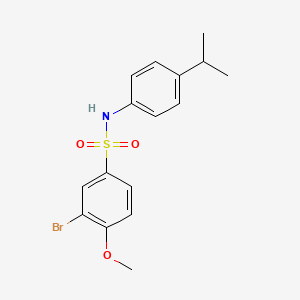
3-bromo-N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is likely an aromatic sulfonamide due to the presence of the benzenesulfonamide moiety in its name. Sulfonamides are a significant class of organic compounds with a wide range of applications, including medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an appropriate aromatic amine with a sulfonyl chloride in the presence of a base . The specific synthesis would depend on the exact structure of the compound.Molecular Structure Analysis
The molecular structure would be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The reactivity of such a compound would likely be influenced by the electron-withdrawing sulfonamide group and the electron-donating methoxy group .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and pKa can be determined using various analytical techniques .Wirkmechanismus
The mechanism of action of 3-bromo-N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide involves the selective inhibition of certain enzymes. Specifically, this compound has been shown to inhibit the enzyme carbonic anhydrase IX, which is overexpressed in cancer cells and plays a role in tumor growth and metastasis. By inhibiting this enzyme, this compound can induce cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. In addition to its selective inhibition of carbonic anhydrase IX, this compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-bromo-N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide in lab experiments is its high selectivity for certain enzymes. This makes it a valuable tool for studying the role of these enzymes in disease processes. However, one limitation of using this compound is its potential toxicity. Careful handling and dosing are necessary to ensure the safety of researchers working with this compound.
Zukünftige Richtungen
There are many potential future directions for research involving 3-bromo-N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide. One area of interest is in the development of new cancer treatments that target carbonic anhydrase IX. This compound may also have applications in the treatment of other diseases such as inflammatory bowel disease and osteoporosis. Further research is needed to fully understand the potential of this compound and its mechanisms of action.
Synthesemethoden
The synthesis of 3-bromo-N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide involves the reaction of 4-isopropylphenylamine with 3-bromo-4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields the desired product with high purity.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to selectively inhibit certain enzymes that are overexpressed in cancer cells, leading to cell death. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-4-methoxy-N-(4-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-11(2)12-4-6-13(7-5-12)18-22(19,20)14-8-9-16(21-3)15(17)10-14/h4-11,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHBFXZLJJPWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


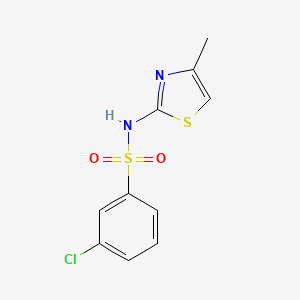

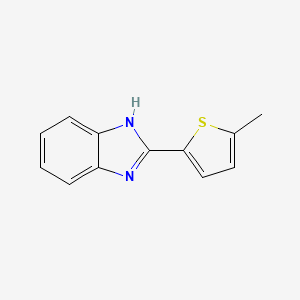
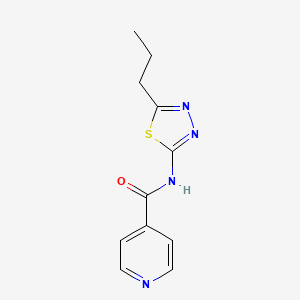
![4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B6141424.png)
![ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B6141435.png)
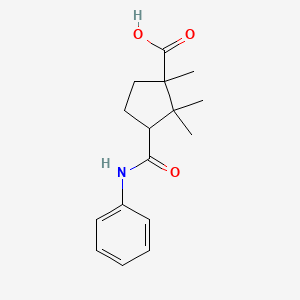
![2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B6141447.png)
![1-(4-bromophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B6141448.png)
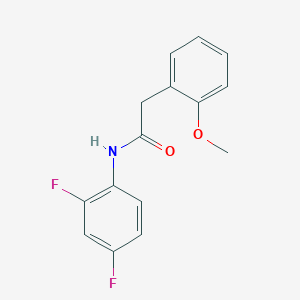
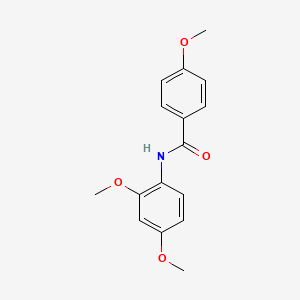
![N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B6141454.png)
